molecular formula C10H13NO2S B5531540 ethyl 4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate

ethyl 4,6-dimethyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No. B5531540
M. Wt: 211.28 g/mol
InChI Key: YIWHZWNZHBVKFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multicomponent reactions under mild conditions, demonstrating the versatility and efficiency of these synthetic routes. For instance, ethyl 4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its derivatives have been synthesized and characterized by various spectroscopic methods, showcasing the exothermic and spontaneous nature of these reactions at room temperature (Singh et al., 2013).

Molecular Structure Analysis

Crystal structure analysis reveals the precise arrangement of atoms within these compounds, highlighting features such as intermolecular hydrogen bonding and the formation of dimers in the solid state. The crystal structure of ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, for example, revealed a thioamide functional group, necessitating a revision of previously published structures (Cossar et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are investigated through spectroscopic and computational studies. These analyses provide insights into charge transfer, charge delocalization, and the nature of various intra- and intermolecular interactions. The binding energy of intermolecular interactions and local reactivity descriptors are calculated to determine reactive sites within the molecule (Singh et al., 2013).

Physical Properties Analysis

The physical properties, such as thermodynamic parameters and vibrational analysis, are explored through experimental and theoretical studies. These properties are crucial for understanding the stability and behavior of these compounds under various conditions. The vibrational analysis, for instance, indicates the formation of dimers in the solid state, providing insights into the compound's solid-state properties (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties, including electronic transitions, NBO analysis, and topological parameters, are analyzed to understand the compounds' reactivity and interactions. Time-dependent density functional theory (TD-DFT) is used to calculate electronic transitions, providing a detailed understanding of the molecule's electronic structure (Singh et al., 2013).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it’s worth noting that similar compounds have shown affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein binding .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

ethyl 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-4-13-10(12)8-6(2)5-7(3)11-9(8)14/h5H,4H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWHZWNZHBVKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(NC1=S)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carboxylate

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